molecular formula C14H16N2O3 B2480543 N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034392-24-8

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No.: B2480543
CAS No.: 2034392-24-8
M. Wt: 260.293
InChI Key: SMXZLHIMMMQBCT-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid, tetrahydro-2H-pyran-4-ol, and propargylamine.

    Formation of Intermediate: The tetrahydro-2H-pyran-4-ol is reacted with isonicotinic acid to form an ester intermediate.

    Amidation Reaction: The ester intermediate is then reacted with propargylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
  • N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Uniqueness

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to its specific structural features, such as the isonicotinamide moiety and the tetrahydro-2H-pyran-4-yl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-6-16-14(17)11-3-7-15-13(10-11)19-12-4-8-18-9-5-12/h1,3,7,10,12H,4-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXZLHIMMMQBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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